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A surprising inversion in the electronic properties of higher acenes, this guide provides a

comparative analysis of the experimentally determined and theoretically predicted energy gaps

of decacene (C₄₂H₂₂) and dodecacene (C₅₀H₂₆). The unexpected reopening of the energy gap

in dodecacene challenges the conventional understanding of electronic structure evolution in

this homologous series.

This guide is intended for researchers and scientists in the fields of materials science,

condensed matter physics, and organic electronics, providing a concise summary of key

experimental and theoretical findings, detailed methodologies, and a visual representation of

the molecular structures and the experimental workflow.

Quantitative Data Summary
The experimentally determined energy gaps for decacene and dodecacene, as measured by

scanning tunneling spectroscopy (STS) after on-surface synthesis, are presented below.

Molecule Number of Fused Rings
Experimental Energy Gap
(eV)

Decacene 10 ~1.0

Dodecacene 12 ~1.4

Table 1: Comparison of the experimental energy gaps of decacene and dodecacene.
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Molecular Structures
The molecular structures of decacene and dodecacene are depicted below.

Caption: Molecular structure of decacene.

Caption: Molecular structure of dodecacene.

Experimental and Theoretical Methodologies
The generation and characterization of decacene and dodecacene were performed under

ultra-high vacuum (UHV) conditions, a necessity due to their high reactivity.

On-Surface Synthesis
The synthesis of both acenes follows a precursor-based approach on a Au(111) single-crystal

surface.
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Caption: Experimental workflow for on-surface synthesis.

Decacene Synthesis: Decacene was generated from a tetraepoxy decacene precursor on a

Au(111) surface.[1] The synthesis of this precursor is based on a multi-step organic

chemistry route, with detailed protocols available in the supporting information of the cited

literature.

Dodecacene Synthesis: Dodecacene was synthesized from a pentaepoxy derivative.[2] This

precursor was deposited on a Au(111) surface kept at room temperature. Subsequent

annealing of the sample to 220°C resulted in partially deoxygenated intermediates. The final
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deoxygenation to form pristine dodecacene was induced by inelastic tunneling electrons

from the STM tip.[2] The synthesis of the pentaepoxy precursor was achieved through a four-

step iterative sequence of aryne cycloadditions in solution.[2]

Scanning Tunneling Microscopy and Spectroscopy
(STM/STS)
The electronic properties of the on-surface synthesized acenes were investigated using low-

temperature STM and STS.

Instrumentation: A low-temperature STM operating in ultra-high vacuum was utilized.

STS Measurement: Differential conductance (dI/dV) spectra were acquired using a lock-in

amplifier. For dodecacene, a modulation frequency of 833 Hz and a modulation amplitude of

20 mV were used.[2] The energy gap was determined from the separation between the

highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital

(LUMO) resonances in the dI/dV spectra.

Theoretical Calculations
Theoretical calculations, primarily based on Density Functional Theory (DFT), have been

employed to understand the electronic structure of higher acenes.

Computational Methods: The accurate prediction of the energy gap in larger acenes is

challenging due to the increasing contribution of open-shell diradical character to their

ground state. This necessitates the use of computational methods that can adequately treat

electron correlation.

Functionals and Basis Sets: While various DFT functionals have been used, it has been

shown that functionals like ωB97X can provide reasonable agreement with experimental

values for triplet excitation energies in smaller acenes.[1][3] For larger acenes like

undecacene, more advanced methods such as DFT/MRCI (Multi-Reference Configuration

Interaction) have been employed to account for the strong electron correlation.[2] These

calculations are crucial for interpreting the experimental STS data and understanding the

underlying electronic structure.
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Discussion of the Energy Gap Trend
The general trend observed in the acene series is a decrease in the HOMO-LUMO gap with

increasing length. This is due to the extended π-conjugation, which leads to a delocalization of

the molecular orbitals and a reduction in the energy separation between them. The

experimental energy gap is observed to decrease and then stabilize at approximately 1 eV for

decacene and undecacene.[2][4][5]

Surprisingly, the energy gap of dodecacene reopens to about 1.4 eV.[2][4][5] This deviation

from the expected trend suggests a significant change in the electronic ground state of

dodecacene. Theoretical studies point towards an increased open-shell, polyradical character

for longer acenes. The reopening of the gap in dodecacene is a manifestation of the complex

interplay of electron correlation effects that become dominant in these extended one-

dimensional systems. This finding underscores the need for sophisticated theoretical models

that go beyond simple single-determinant approximations to accurately describe the electronic

properties of higher acenes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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